

Preclinical Efficacy of CB-1158: A Technical Overview

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Compound of Interest

Compound Name: CB1151

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Introduction

CB-1158 is a first-in-class, potent, and orally bioavailable small-molecule inhibitor of arginase (ARG), an enzyme that plays a critical role in tumor immune evasion. Arginase, particularly arginase 1 (ARG1), is highly expressed by myeloid-derived suppressor cells (MDSCs) and other immunosuppressive myeloid cells within the tumor microenvironment. By depleting the essential amino acid L-arginine, arginase impairs the proliferation and effector function of T cells and Natural Killer (NK) cells, thereby dampening the anti-tumor immune response. CB-1158 is designed to reverse this immunosuppressive mechanism by inhibiting arginase activity, restoring L-arginine levels, and subsequently enhancing anti-tumor immunity. This document provides a comprehensive overview of the preclinical data supporting the efficacy of CB-1158.

Mechanism of Action

CB-1158 targets and inhibits arginase, leading to an increase in L-arginine levels within the tumor microenvironment. L-arginine is essential for T cell activation, proliferation, and the development of effector functions. By restoring L-arginine availability, CB-1158 promotes the activity of cytotoxic T lymphocytes (CTLs) and NK cells, key players in the immune-mediated destruction of cancer cells. Preclinical studies have demonstrated that the anti-tumor efficacy of CB-1158 is dependent on a functional immune system, as its effects are abrogated in immunocompromised mice.[1][2] The mechanism involves an increase in the infiltration of CD3+ and CD8+ T cells into the tumor.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on CB-1158.

Table 1: In Vitro Inhibitory Activity of CB-1158

Target	Source	IC50 (nM)
Arginase 1 (ARG1)	Recombinant Human	86[3][4]
Arginase 2 (ARG2)	Recombinant Human	296[3][4]
Arginase 1 (ARG1)	Human Granulocyte Lysate	178[4]
Arginase 1 (ARG1)	Human Erythrocyte Lysate	116[4]
Arginase 1 (ARG1)	Primary Human Hepatocyte Lysate	158[4]
Arginase 1 (ARG1)	Cancer Patient Plasma	122[4]

Table 2: In Vivo Pharmacodynamic Effects of CB-1158 in Mice

Model	Treatment	Fold Increase in Tumor Arginine	Fold Increase in Plasma Arginine
Lewis Lung Carcinoma (LLC)	CB-1158	3-4[1]	Significantly Increased[1]
Phase 1 Human Study (for reference)	50 mg CB-1158	Not Applicable	2.4[5][6]
Phase 1 Human Study (for reference)	100 mg CB-1158	Not Applicable	4[5][6]

Table 3: In Vivo Anti-Tumor Efficacy of CB-1158 in Syngeneic Mouse Models

Tumor Model	Treatment	Outcome
Lewis Lung Carcinoma (LLC)	CB-1158 Monotherapy	Significant tumor growth inhibition[1][3]
CT26 (Colon Carcinoma)	CB-1158 Monotherapy	Significant tumor growth inhibition[3]
B16 (Melanoma)	CB-1158 Monotherapy	Significant tumor growth inhibition[3]
4T1 (Breast Cancer)	CB-1158 Monotherapy	Significant tumor growth inhibition[3]
LLC	CB-1158 + Checkpoint Inhibitors	Reduced tumor growth, increased tumor-infiltrating CD8+ T-cells[2]
4T1	CB-1158 + anti-PD-1 + anti-CTLA-4	Reduced tumor growth and lung metastases[2]
CT26	CB-1158 + PD-L1 Blockade or Gemcitabine	Inhibited tumor growth[4]

Experimental Protocols

In Vitro Arginase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CB-1158 against recombinant and native arginase.

Methodology:

- Recombinant human arginase or lysates from human granulocytes, erythrocytes, or hepatocytes were used as the enzyme source.
- The enzyme was incubated with varying concentrations of CB-1158.
- The substrate, L-arginine, was added to initiate the enzymatic reaction.
- The reaction was allowed to proceed for a defined period at 37°C.

- The reaction was stopped, and the amount of urea produced was quantified using a colorimetric assay.
- IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

T-Cell Proliferation Assay (MDSC Co-culture)

Objective: To assess the ability of CB-1158 to reverse myeloid cell-mediated suppression of T-cell proliferation.

Methodology:

- Peripheral Blood Mononuclear Cells (PBMCs) containing MDSCs and T-cells were isolated from cancer patients.[\[1\]](#)
- Alternatively, isolated granulocytes or MDSCs were co-cultured with isolated T-cells.[\[7\]](#)
- The co-cultures were stimulated with T-cell activators (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin).
- Varying concentrations of CB-1158 were added to the co-cultures.
- T-cell proliferation was measured after a 3-5 day incubation period using methods such as ³H-thymidine incorporation or CFSE dilution assays.
- The dose-dependent increase in T-cell proliferation in the presence of CB-1158 was quantified.[\[1\]](#)

In Vivo Syngeneic Mouse Tumor Models

Objective: To evaluate the single-agent and combination anti-tumor efficacy of CB-1158 in immunocompetent mice.

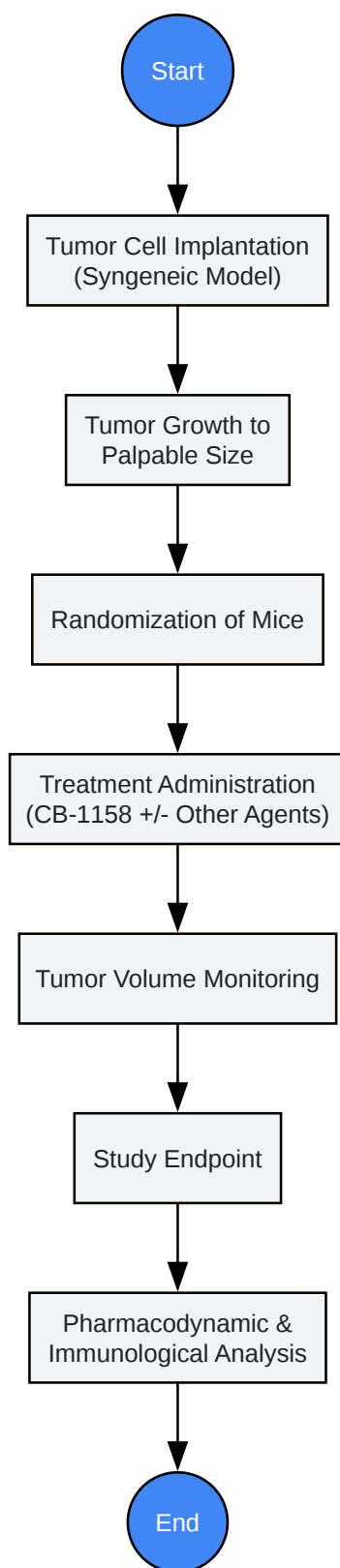
Methodology:

- Syngeneic tumor cells (e.g., LLC, CT26, B16, 4T1) were implanted subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c).

- Once tumors reached a palpable size, mice were randomized into treatment groups.
- CB-1158 was administered orally, typically twice daily.[1]
- For combination studies, checkpoint inhibitors (e.g., anti-PD-1, anti-PD-L1, anti-CTLA-4) or chemotherapy agents were administered according to established protocols.
- Tumor volume was measured regularly (e.g., every 2-3 days) using calipers.
- At the end of the study, tumors were excised for pharmacodynamic and immunological analysis, including measurement of L-arginine levels and characterization of immune cell infiltrates by flow cytometry or immunohistochemistry.[1][2]

Visualizations

Caption: Mechanism of action of CB-1158 in the tumor microenvironment.



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Caption: General experimental workflow for in vivo efficacy studies.

Conclusion

The preclinical data for CB-1158 strongly support its mechanism of action as a potent arginase inhibitor that can reverse myeloid cell-mediated immune suppression. Through the restoration of L-arginine levels in the tumor microenvironment, CB-1158 enhances T-cell and NK-cell function, leading to significant anti-tumor efficacy in various syngeneic mouse models.^{[1][3][7]} Notably, CB-1158 has demonstrated both single-agent activity and synergy with immune checkpoint inhibitors and chemotherapy.^{[3][4][8]} These compelling preclinical findings have provided a strong rationale for the clinical development of CB-1158 as a novel immuno-oncology agent.^{[3][9]}

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